5-Methoxy-alpha-ethyltryptamine
Overview
Description
5-Methoxy-alpha-ethyltryptamine is a tryptamine derivative . It is closely related to the neurotransmitters serotonin and melatonin . It has been shown to occur naturally in the body in low levels . It is biosynthesized via the deacetylation of melatonin in the pineal gland .
Synthesis Analysis
5-Methoxy-alpha-ethyltryptamine is an analog of alpha-ethyltryptamine . It has been chemically synthesized, with several DMT analogs, such as alpha-methyltryptamine (α-MT) and 5-methoxy-diisopropyltryptamine (5-MeO-DiPT), currently popular .Molecular Structure Analysis
The molecular formula of 5-Methoxy-alpha-ethyltryptamine is C13H18N2O . Its average mass is 218.295 Da and its monoisotopic mass is 218.141907 Da .Chemical Reactions Analysis
5-Methoxy-alpha-ethyltryptamine acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . It has no affinity for the 5-HT3 receptor and its affinity for the 5-HT1E receptor is very weak in comparison to the other 5-HT1 receptors .Scientific Research Applications
Neurotoxicity and Serotonergic Effects
- α-Ethyltryptamine has been studied for its impact on serotonergic systems in the brain, showing evidence of serotonin neurotoxicity similar to other monoamine releasing agents such as MDMA and para-chloroamphetamine. This has been observed in studies involving rats, where significant decreases in serotonin and 5-hydroxyindole acetic acid levels, as well as a reduction in 5-HT uptake sites, were noted in the frontal cortex and hippocampal samples (Huang, Johnson, & Nichols, 1991).
Pharmacological Characterization
- AET, as a monoamine oxidase inhibitor and monoamine releasing agent, has been the subject of pharmacological characterization. It's known to share behavioral effects with MDMA, and studies have explored its effects on startle plasticity, indicating its actions may be due to the release of presynaptic 5-HT (Martínez & Geyer, 1997).
Serotonin Receptor Interactions
- Research has identified that certain 2-alkyl-5-methoxytryptamine analogues, like AET, can have high affinity for human 5-HT6 serotonin receptors, indicating potential therapeutic applications in targeting these receptors (Glennon, Lee, Rangisetty, Dukat, Roth, Savage, McBride, Rauser, Hufeisen, & Lee, 2000).
Interaction with Peripheral Neuronal 5-HT Receptors
- AET and related compounds have been studied for their effects on peripheral neuronal 5-HT receptors, revealing complex interactions in the mammalian peripheral nervous system (Fozard, 1984).
Stimulus Properties in Drug Discrimination Studies
- α-Ethyltryptamine has been used in drug discrimination studies to understand its psychoactive properties. It has been shown to act as a training drug, exhibiting complex stimulus effects in rats (Glennon, Bondareva, & Young, 2006).
Impact on Neuroendocrine Markers
- Studies have investigated the impact of 5-methoxy-N,N-dimethyltryptamine, a related compound, on neuroendocrine markers such as cortisol and IL-6. Such research provides insights into the physiological effects of these substances (Uthaug, Lancelotta, Szabo, Davis, Riba, & Ramaekers, 2019).
Conformational and Binding Studies
- Analytical studies have characterized the conformational landscape of 5-methoxytryptamine, shedding light on the structural aspects of AET and its analogs, which is crucial for understanding their binding and functional characteristics (Vu, Kalkman, Meerts, Brand, Svartsov, Wiedemann, Weinkauf, & Schmitt, 2009).
Future Directions
There is a major revival of human psychedelic research driven by modern brain imaging studies and clinical trials providing safety and efficacy data for the use of psychedelics in the treatment of mental disorders . The most prevalent tryptamines currently are 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), 5-methoxy-N,N-diallyltryptamine (5-MeO-DALT) and dimethyltryptamine (DMT) . From 2015 to 2020, 22 new analytical methods were developed to identify/quantify tryptamines and metabolites in biological samples, primarily by liquid chromatography tandem mass spectrometry .
properties
IUPAC Name |
1-(5-methoxy-1H-indol-3-yl)butan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-3-10(14)6-9-8-15-13-5-4-11(16-2)7-12(9)13/h4-5,7-8,10,15H,3,6,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTPCKWBFLMJMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CNC2=C1C=C(C=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894761 | |
Record name | 5-Methoxy-alpha-ethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-alpha-ethyltryptamine | |
CAS RN |
4765-10-0 | |
Record name | α-Ethyl-5-methoxy-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4765-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-MeO-AET | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-alpha-ethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHOXY-.ALPHA.-ETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCQ6JFX5NL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.